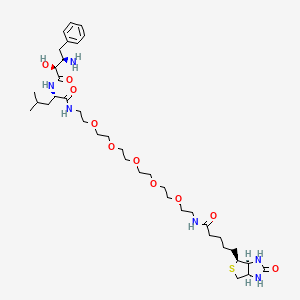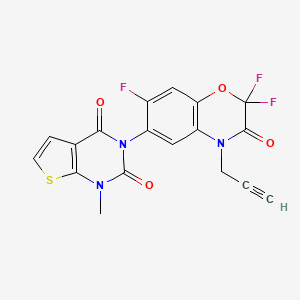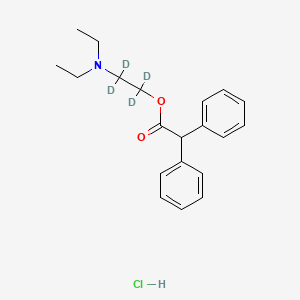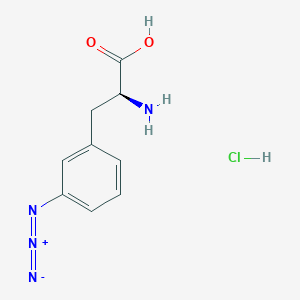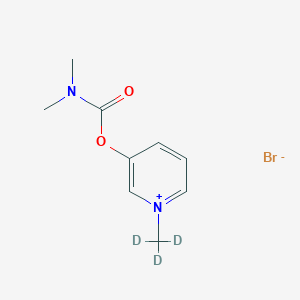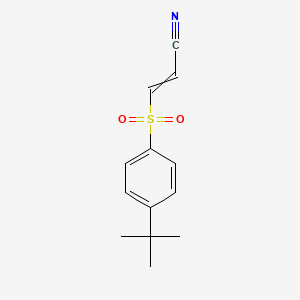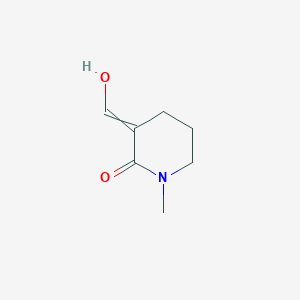
2-Piperidinone, 3-(hydroxymethylene)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethylidene group at the third position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Hydroxymethylidene Group: The hydroxymethylidene group can be introduced via a formylation reaction, where a formylating agent such as formaldehyde is used.
Methylation: The methyl group at the first position can be introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods: Industrial production of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxymethylidene group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylidene group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidinones.
科学的研究の応用
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylidene group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
- 3-(HYDROXYMETHYLIDENE)-1-ETHYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-PROPYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-BUTYLPIPERIDIN-2-ONE
Comparison:
- Structural Differences: The primary difference lies in the substituent at the first position (methyl, ethyl, propyl, butyl).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their efficacy and suitability for particular uses.
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE stands out due to its balance of reactivity and stability, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
3-(hydroxymethylidene)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3 |
InChIキー |
KQJACJVFSLUVRC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(=CO)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
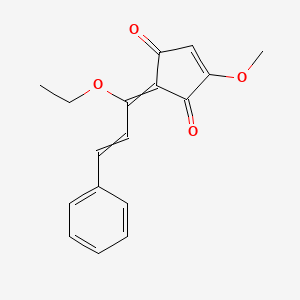
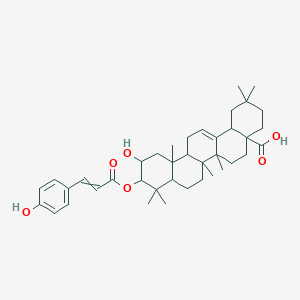
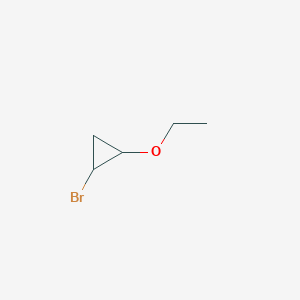
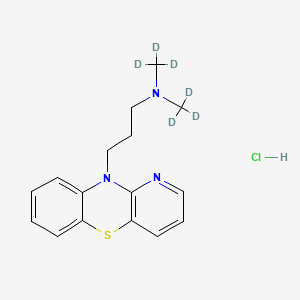
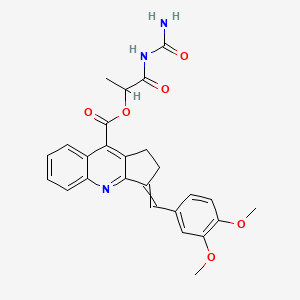
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
